![molecular formula C11H7BrCl2N2OS B2505707 2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide CAS No. 2460750-21-2](/img/structure/B2505707.png)
2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide
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Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide”, there are related studies on the synthesis of similar compounds. For instance, a study on the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide used three successive direct lithiations and a bromination reaction starting from thiophene .
Scientific Research Applications
Suzuki–Miyaura Coupling
2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide: serves as a valuable building block in the Suzuki–Miyaura (SM) cross-coupling reaction. Here’s why:
- Transmetalation transfers nucleophilic organic groups from boron to palladium, leading to the formation of new C–C bonds .
C–N Bond Formation
This compound plays a crucial role in the formation of C–N bonds through various cross-coupling reactions. For instance:
- These reactions enable the synthesis of diverse nitrogen-containing compounds, essential in medicinal chemistry and materials science .
Antimicrobial and Antiviral Activities
Research has explored the antimicrobial properties of 2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide:
Total Synthesis of Ocular Age Pigment A2-E
The compound contributes to the total synthesis of A2-E, an age pigment found in the retina:
Thiophene Derivatives
In the synthesis of thiophene derivatives, this compound plays a role:
properties
IUPAC Name |
2-bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrCl2N2OS/c12-8-3-6(1-2-15-8)11(17)16-5-7-4-9(13)18-10(7)14/h1-4H,5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOSGEAEAPKERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NCC2=C(SC(=C2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrCl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide |
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